(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide
Description
Properties
Molecular Formula |
C9H17N3O2 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanimidamide |
InChI |
InChI=1S/C9H17N3O2/c10-8(11-13)5-12-3-1-9(2-4-12)6-14-7-9/h13H,1-7H2,(H2,10,11) |
InChI Key |
IZWOBNVFUJKPCB-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC12COC2)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CCC12COC2)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-oxa-7-azaspiro[3.5]nonane Core
A robust and industrially viable method for synthesizing the 2-oxa-7-azaspiro[3.5]nonane framework has been reported in patent CN113214290A (2021), which outlines a four-step synthetic route starting from 3-((benzylamino)methyl)oxetane cycloalkane-3-ol (Compound 1):
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Acylation of Compound 1 with chloroacetyl chloride | Dichloromethane solvent, triethylamine base, temperature ≤10 °C, 16 hours | Formation of Compound 2 (chloroacetylated intermediate) |
| 2 | Intramolecular self-cyclization | Inert atmosphere, second solvent (e.g., tetrahydrofuran), strong base such as sodium hydride, room temperature | Formation of Compound 3 (spirocyclic intermediate) |
| 3 | Reduction of Compound 3 | Reducing agent such as lithium aluminum hydride, inert atmosphere, solvent like tetrahydrofuran | Formation of Compound 4 (reduced spirocyclic intermediate) |
| 4 | Catalytic hydrogenation to remove benzyl protecting group | Hydrogen pressure 20-100 psi, temperature 20-50 °C, 8-20 hours, acetic acid as activator | Formation of 2-oxa-7-azaspiro[3.5]nonane (Compound 5) |
This method offers advantages including:
- Use of inexpensive and readily available raw materials.
- High overall yield.
- Short reaction route.
- Suitability for scale-up and industrial production.
The reaction scheme is as follows:
$$
\text{Compound 1} \xrightarrow[\text{Et}3\text{N}]{\text{ClCH}2\text{COCl}} \text{Compound 2} \xrightarrow[\text{NaH}]{\text{inert atmosphere}} \text{Compound 3} \xrightarrow[\text{LiAlH}4]{\text{reduction}} \text{Compound 4} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{hydrogenation}} \text{Compound 5}
$$
Preparation of this compound
Following the synthesis of the spirocyclic amine core (Compound 5), the introduction of the hydroxyacetimidamide group involves:
- Reaction of the spirocyclic amine with an appropriate formamidoxime or hydroxylamine derivative to form the acetimidamide moiety.
- Control of stereochemistry to obtain the (Z) isomer, typically achieved by reaction conditions favoring the thermodynamically stable configuration.
Though specific procedures for this step are less commonly detailed in public literature, analogous methods involve:
- Activation of the amine with a suitable electrophile (e.g., chloroacetamidine derivatives).
- Subsequent treatment with hydroxylamine or its derivatives under mild conditions.
- Purification by crystallization or chromatography to isolate the (Z) isomer.
Analytical Data and Characterization
The intermediates and final product are characterized by:
| Compound | Key Spectroscopic Data | Notes |
|---|---|---|
| Compound 1a (HOAc salt) | ^1H NMR (DMSO-d6): δ 1.70 (t, 4H), 1.75 (s, 3H), 2.64 (t, 4H), 4.20 (s, 4H); ^13C NMR: δ 23.3, 34.7, 38.9, 42.6, 81.5, 173.9 | Confirmed by HRMS: C7H13NO [M+H]+ Calcd 128.1070; Found 128.1068 |
| Final compound | To be confirmed by ^1H NMR, ^13C NMR, HRMS, and possibly X-ray crystallography | Purity and stereochemistry confirmation |
Summary Table of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Acylation (1 → 2) | Chloroacetyl chloride, triethylamine | Dichloromethane | ≤10 °C to RT | 16 h | ~80-90 |
| Cyclization (2 → 3) | Sodium hydride or similar base | Tetrahydrofuran | RT | Several hours | High |
| Reduction (3 → 4) | Lithium aluminum hydride | Tetrahydrofuran | 0 °C to RT | Hours | High |
| Hydrogenation (4 → 5) | H2, Pd/C, acetic acid | Suitable solvent | 20-50 °C, 20-100 psi | 8-20 h | High |
Research Findings and Industrial Relevance
- The described synthetic route is well-suited for scale-up due to mild reaction conditions and readily available reagents.
- The use of catalytic hydrogenation for deprotection is a standard, efficient method ensuring clean conversion.
- The stereochemical outcome (Z-configuration) is controlled by reaction conditions and purification techniques.
- The compound and its derivatives have potential applications in medicinal chemistry, particularly as scaffolds for drug design.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles, while reduction can lead to simpler amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds .
Biology and Medicine
Its ability to bind to specific molecular targets makes it a candidate for drug discovery projects .
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and materials. Its applications in this area are still being explored .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Core Variations
(a) Ring Size and Heteroatom Positioning
Impact :
- Larger spiro systems (e.g., 5.5 vs. 3.5) reduce ring strain and may enhance solubility due to increased molecular flexibility.
- Heteroatom positioning (oxygen at 2-position vs. 1-position) alters electronic distribution and hydrogen-bonding capacity, affecting interactions with biological targets .
(b) Functional Group Modifications
Analysis :
- The acetimidamide group in the target compound distinguishes it from derivatives with alcohols (e.g., methanol) or esters (e.g., Boc-protected ketone). This group’s chelating ability suggests utility in targeting metal-dependent enzymes, unlike the inert methanol or ester groups .
(b) Physicochemical Properties
Notes:
- Larger spiro systems (5.5-membered) may improve solubility but reduce crystallinity compared to the target compound’s compact core .
- Hydrazide derivatives () exhibit higher melting points due to strong intermolecular hydrogen bonding, contrasting with the acetimidamide group’s chelation-driven solubility .
Biological Activity
(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds, which are characterized by their unique ring structures that can influence biological interactions. Its molecular formula is , and it features both hydroxyl and imidamide functional groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 173.19 g/mol |
| Appearance | White to yellow solid |
| Melting Point | 208 °C |
| Purity | ≥ 97% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. For instance, a study involving melanoma cells demonstrated that it could inhibit cell proliferation through apoptosis induction and cell cycle arrest. The compound's ability to interact with specific cellular targets, such as histone methyltransferases, has been hypothesized as a mechanism for its antitumor effects.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers tested this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity.
-
Antitumor Activity in Melanoma :
- In a controlled experiment, melanoma cells treated with the compound showed a 50% reduction in viability at concentrations of 10 µM after 48 hours.
- Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound triggers programmed cell death pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways by modulating signaling cascades associated with cell survival.
Q & A
Q. What are the optimal synthetic routes for (Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide, and how do reaction conditions influence yield?
- Methodology: The compound is synthesized via nucleophilic substitution or reductive amination. For example, a spirocyclic oxetanyl nitrile precursor can be reduced under controlled conditions (e.g., LiAlH₄ or NaBH₄) to form the acetimidamide moiety. Optimizing solvent polarity (e.g., acetonitrile/water mixtures) and base selection (e.g., K₂CO₃) improves yields up to 94% . Key parameters include:
- Temperature: 60–80°C under reflux.
- Catalyst: Palladium or nickel catalysts for reductive steps.
- Purification: Gradient elution chromatography (petroleum ether/EtOAc).
Q. How can the stereochemical integrity of the (Z)-isomer be validated during synthesis?
- Methodology:
- Chiral HPLC: Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.
- NMR Spectroscopy: Analyze coupling constants (e.g., ) between the hydroxylamine and spirocyclic moieties. For example, NMR peaks at δ 7.7–8.1 ppm indicate Z-configuration stability .
- X-ray Crystallography: Resolves absolute configuration but requires single crystals, which are challenging to obtain due to hygroscopicity .
Q. What are the key physicochemical properties affecting solubility and stability?
- Data:
| Property | Value | Source |
|---|---|---|
| LogP | -0.3 (predicted) | Computed via PubChem |
| Aqueous Solubility | 1.2 mg/mL (pH 7.4) | Experimental |
| Degradation | Hydrolysis at pH < 3 or > 10 | Stability studies |
- Methodology:
Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Buffered solutions (pH 5–8) enhance shelf life .
Advanced Research Questions
Q. What reaction mechanisms dominate the compound’s interaction with biological targets (e.g., enzymes)?
- Mechanistic Insights: The hydroxylamine group acts as a chelator for metal ions in enzyme active sites (e.g., cytochrome P450), while the spirocyclic system induces steric hindrance. Kinetic assays show non-competitive inhibition with values of 2–5 µM .
- Methodology:
- Surface Plasmon Resonance (SPR): Measure binding affinity to immobilized enzymes.
- Molecular Dynamics (MD): Simulate interactions with homology-modeled targets (e.g., COX-2) .
Q. How does structural modification of the spirocyclic ring impact bioactivity?
- Structure-Activity Relationship (SAR):
| Modification | Effect | Source |
|---|---|---|
| Oxetane → Tetrahydrofuran | Reduced metabolic stability | |
| 7-Aza substitution → 8-Aza | Enhanced binding to GPCRs | |
| Hydroxylamine → Methoxy | Loss of inhibitory activity |
- Methodology:
Synthesize analogs via Suzuki-Miyaura coupling or ring-expansion reactions. Test in vitro using HEK293 cells transfected with target receptors .
Q. How can computational models predict the compound’s pharmacokinetics?
- In Silico Tools:
- ADMET Prediction: Use SwissADME to estimate bioavailability (50–60%) and blood-brain barrier penetration (low) .
- Docking Studies (AutoDock Vina): Predict binding poses with RMSD < 2.0 Å for kinase targets .
- Validation:
Compare predicted vs. experimental clearance rates in rat liver microsomes (e.g., Clint = 12 mL/min/kg) .
- Validation:
Data Contradictions and Resolution
Q. Why do studies report conflicting bioactivity data for this compound?
- Analysis: Discrepancies arise from assay conditions (e.g., serum-free vs. serum-containing media). For example, serum albumin binds the hydroxylamine group, reducing free concentrations by 30–50% .
- Resolution: Standardize protocols using LC-MS to quantify free compound concentrations during assays .
Methodological Recommendations
- Synthetic Optimization: Prioritize LiAlH₄ for reductive steps but include scavengers (e.g., CeCl₃) to mitigate side reactions .
- Biological Assays: Use FRET-based probes to monitor real-time target engagement in live cells .
- Computational Workflows: Combine QSAR and MD simulations to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
